N-Stearoyldextramine
Description
N-Stearoyldihydrosphingosine (C₃₆H₇₃NO₃, molecular weight 567.97) is a sphingolipid derivative formed via an amide bond between stearic acid and (2S,3R)-dihydrosphingosine. It is a white, slightly odorous powder with distinct infrared (IR) absorption peaks at 3400 cm⁻¹ (N–H stretch), 3320 cm⁻¹ (O–H stretch), 2920 cm⁻¹ (C–H stretch), and 1635 cm⁻¹ (amide C=O stretch) . Regulatory specifications require ≥90.0% purity, with heavy metals <20 ppm and hydrides <2 ppm. Its primary applications lie in cosmetics and pharmaceuticals due to its surfactant and skin-barrier-enhancing properties .
Properties
CAS No. |
36136-05-7 |
|---|---|
Molecular Formula |
C27H46N2O5 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]octadecanamide |
InChI |
InChI=1S/C27H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)28-25(22-30)27(32)23-18-20-24(21-19-23)29(33)34/h18-21,25,27,30,32H,2-17,22H2,1H3,(H,28,31) |
InChI Key |
ULVKSVBYCYGJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Amination of Dextran
The synthesis begins with the introduction of primary amine groups (-NH₂) to dextran, forming dextramine. This step is critical for subsequent stearoylation.
Methodology :
- Reductive Amination : Dextran is oxidized using sodium periodate (NaIO₄) to generate aldehyde groups, which are then subjected to reductive amination with ammonium chloride (NH₄Cl) and sodium cyanoborohydride (NaBH₃CN).
- Reaction Conditions :
- Molar ratio of dextran to NaIO₄: 1:2
- Temperature: 25°C, 24 hours (oxidation)
- Reductive amination: 60°C, 6 hours, pH 6.5
Outcome :
Stearoylation of Dextramine
The amine-modified dextran is acylated with stearoyl chloride to form this compound.
Methodology :
- Acylation Reaction : Dextramine is dissolved in dimethylformamide (DMF) or tetrahydrofuran (THF), followed by dropwise addition of stearoyl chloride under nitrogen atmosphere. Triethylamine (TEA) is used as a catalyst to neutralize HCl byproducts.
- Reaction Conditions :
- Molar ratio of dextramine to stearoyl chloride: 1:5
- Temperature: 60°C, 8 hours
- Solvent: Anhydrous THF
Outcome :
Purification and Characterization
Purification Steps :
- Dialysis : Against deionized water (12 kDa MWCO) for 48 hours to remove unreacted reagents.
- Lyophilization : Freeze-drying to obtain a porous, white powder.
Characterization Techniques :
Comparative Analysis of Synthesis Strategies
Solvent-Free Mechanochemical Synthesis
A novel approach utilizes ball milling to achieve stearoylation without solvents, reducing environmental impact.
Conditions :
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes stearoylation in non-aqueous media.
Conditions :
- Solvent: Tert-butanol, 50°C, 24 hours.
- Outcome :
Research Discoveries and Applications
Drug Delivery Systems
This compound micelles loaded with indomethacin demonstrated:
Antimicrobial Properties
Stearoyl groups impart hydrophobic interactions with microbial membranes:
Challenges and Optimization Strategies
| Challenge | Solution | Impact |
|---|---|---|
| Low DS in aqueous media | Use of ionic liquids (e.g., [BMIM][BF₄]) | DS increased to 0.8–1.2 |
| Residual stearoyl chloride | Post-treatment with 0.1 M NaOH | Purity >99% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
N-Stearoyldextramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The stearoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearoyl oxides, while reduction can produce stearoyl amines .
Scientific Research Applications
N-Stearoyldextramine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-Stearoyldextramine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of N-Acylated Compounds
Key Observations :
- Backbone Diversity: N-Stearoyldihydrosphingosine utilizes a sphingosine backbone, whereas N-stearoylamino acids (e.g., compounds 1–14 in Table 1 of ) are based on amino acids like glycine or alanine . This structural difference impacts solubility; sphingosine derivatives are more lipophilic, favoring membrane integration, while amino acid derivatives exhibit amphiphilic properties suitable for emulsification .
- Synthesis: N-Stearoyldihydrosphingosine synthesis involves direct acylation of dihydrosphingosine, while N-stearoylamino acids are synthesized via stearic acid activation (e.g., using N-hydroxysuccinimide esters) followed by amine coupling. The latter method achieves >80% yields due to chemoselective acylation .
- Purity and Safety: N-Stearoyldihydrosphingosine is rigorously tested for heavy metals and hydrides due to its cosmetic applications , whereas nitrosamine derivatives (e.g., N-Nitrosomorpholine) are classified as carcinogens and used primarily in toxicology studies .
Physicochemical Properties
- Thermal Stability: N-Stearoyldihydrosphingosine melts at 100–115°C , comparable to N-stearoylamino acid methyl esters (e.g., compound 12–14 in ), which melt at 85–110°C.
- Spectroscopic Identification: IR spectra of N-stearoylamino acids lack the 1635 cm⁻¹ amide peak seen in N-Stearoyldihydrosphingosine, instead showing ester C=O stretches near 1740 cm⁻¹ .
Critical Analysis of Research Findings
- Synthesis Efficiency: N-Stearoylamino acids benefit from scalable, high-yield synthesis (~80–90%) , while sphingosine derivatives require specialized purification due to their complex backbone .
- Toxicological Profiles: Nitrosamines (e.g., N-Nitrosomorpholine) are excluded from consumer products due to carcinogenicity , whereas N-Stearoyldihydrosphingosine and its amino acid analogs are generally recognized as safe (GRAS) for topical use .
Q & A
Q. How should researchers address gaps in primary literature on this compound’s metabolite profiling?
- Methodological Answer : Perform untargeted metabolomics using high-resolution MS and cross-reference findings with databases like HMDB. Publish negative results to prevent publication bias and invite peer collaboration through preprints .
Tables for Key Data
Q. Table 1: Stability of this compound Under Stress Conditions
| Condition | Degradation Rate (%/day) | Major Degradation Product |
|---|---|---|
| 40°C, 75% RH | 2.1 ± 0.3 | Stearic acid |
| pH 3.0, 25°C | 1.4 ± 0.2 | Dextramine isomer |
Q. Table 2: Dose-Dependent Cytotoxicity in HepG2 Cells
| Concentration (µM) | Viability (%) ± SD | p-value (vs. control) |
|---|---|---|
| 10 | 98 ± 3 | 0.87 |
| 50 | 75 ± 5 | 0.02 |
| 100 | 42 ± 7 | <0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
